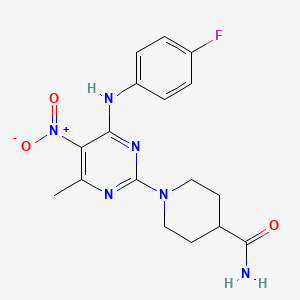

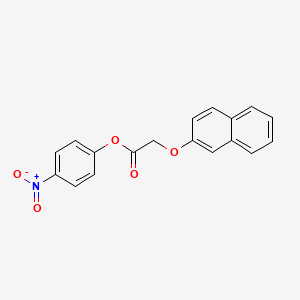

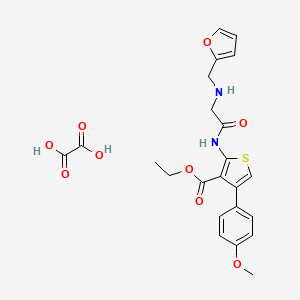

4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions . For instance, the synthesis of 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative has been described by a one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .Scientific Research Applications

Organic Light Emitting Diodes (OLEDs):

- García-López et al. (2014) investigated the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, including those similar to 4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate. These compounds showed potential for application in OLEDs, demonstrating intrinsic electroluminescence properties (García-López et al., 2014).

Fluorescence Sensing:

- Hachiya et al. (2013) synthesized nitro-group-containing π-conjugated naphthalene derivatives with unique solvent-dependent fluorescence. This quality makes them useful for environmental fluorescence sensor applications (Hachiya, Asai, & Konishi, 2013).

Enzymatic Reduction Study:

- Poirier and Weisburger (1974) examined the enzymatic reduction of aromatic nitro compounds, similar to this compound, by rat and mouse liver fractions. This research provided insights into the metabolic pathways of nitroaromatic compounds (Poirier & Weisburger, 1974).

Anticancer Drug Research:

- Shabbir et al. (2015) synthesized and evaluated the anticancer potential of nitroaromatics, including derivatives of naphthalene similar to this compound. These compounds showed significant antitumor activity and interacted strongly with human blood DNA (Shabbir et al., 2015).

Atmospheric Chemistry Studies:

- Atkinson et al. (1987) studied the kinetics and products of gas-phase reactions involving naphthalene derivatives, providing insights into atmospheric removal processes of similar compounds (Atkinson, Arey, Zielińska, & Aschmann, 1987).

Anti-Parkinson’s Activity:

- Gomathy et al. (2012) synthesized novel naphthalene acetamide derivatives and evaluated their anti-Parkinson's activity, demonstrating potent free radical scavenging activity (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Protecting Group in Organic Synthesis:

- Daragics and Fügedi (2010) reported the use of (2-nitrophenyl)acetyl as a novel, selectively removable hydroxyl protecting group, highlighting its potential utility in the synthesis of complex organic molecules (Daragics & Fügedi, 2010).

Derivatives in Polymer Science:

- Namazi and Jafarirad (2008) explored the preparation of new derivatives of cellulose containing naphthalene chromophores, offering potential applications in materials science (Namazi & Jafarirad, 2008).

Properties

IUPAC Name |

(4-nitrophenyl) 2-naphthalen-2-yloxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-18(24-16-9-6-15(7-10-16)19(21)22)12-23-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBXPWVVFBRRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)

![4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2672065.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)

![1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2672070.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2672071.png)

![1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2672073.png)